Product packaging for 7-Ethoxyquinoline-8-carboxylic acid(Cat. No.:)

7-Ethoxyquinoline-8-carboxylic acid

Cat. No.: B15372685
M. Wt: 217.22 g/mol
InChI Key: JPQNXJPIJRRFQX-UHFFFAOYSA-N
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Description

7-Ethoxyquinoline-8-carboxylic acid is a chemical building block of significant interest in medicinal and organic chemistry. It serves as a versatile synthetic intermediate for the preparation of more complex quinoline-based molecules . Compounds based on the 8-hydroxyquinoline (8-HQ) scaffold are extensively researched due to their wide range of biological activities . Specifically, 8-HQ carboxylic acid derivatives have been identified as a crucial pharmacophore for inhibiting kinases such as Pim-1, which plays a role in regulating programmed cell death . Furthermore, the 8-HQ core structure is a privileged scaffold in drug discovery, with derivatives demonstrating notable antiviral activity against pathogens such as the dengue virus and H5N1 avian influenza, as well as antibacterial properties . The ethoxy and carboxylic acid functional groups on the quinoline ring make this compound a valuable precursor for further chemical modifications, facilitating structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B15372685 7-Ethoxyquinoline-8-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7-ethoxyquinoline-8-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-9-6-5-8-4-3-7-13-11(8)10(9)12(14)15/h3-7H,2H2,1H3,(H,14,15)

InChI Key

JPQNXJPIJRRFQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)O

Origin of Product

United States

Derivatization and Analogue Synthesis of 7 Ethoxyquinoline 8 Carboxylic Acid

Esterification Reactions of 7-Ethoxyquinoline-8-carboxylic Acid

The conversion of the carboxylic acid moiety of this compound into an ester is a fundamental transformation for creating new derivatives. This can be achieved through several established methods, including the acid-catalyzed Fischer esterification, synthesis involving various alkyl and aryl alcohols, and transesterification processes.

Fischer Esterification Mechanistic Studies

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. researchgate.netcerritos.edumasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. cerritos.edumasterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

While specific mechanistic studies focused solely on this compound are not extensively detailed in the available literature, the general principles of Fischer esterification are directly applicable. The electron-donating nature of the ethoxy group at the 7-position may subtly influence the reactivity of the carboxylic acid, but the fundamental pathway of the reaction is expected to remain the same.

Synthesis of Alkyl and Aryl Esters

The synthesis of various alkyl and aryl esters of quinoline (B57606) carboxylic acids has been reported, and these methods can be adapted for this compound. For instance, the reaction of a quinoline carboxylic acid with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) can yield the corresponding ester. orgsyn.org This method is particularly useful for alcohols that are sensitive to strongly acidic conditions.

Another approach involves the reaction of a carboxylic acid with an alkyl halide in the presence of a base, which generates the carboxylate anion in situ for subsequent nucleophilic attack on the alkyl halide.

Ester DerivativeAlcohol/ReagentCatalyst/ConditionsPotential Yield Range
Methyl 7-ethoxyquinoline-8-carboxylateMethanol (B129727)H₂SO₄ (catalytic), RefluxGood to Excellent
Ethyl 7-ethoxyquinoline-8-carboxylateEthanol (B145695)HCl (gas), RefluxGood to Excellent
Isopropyl 7-ethoxyquinoline-8-carboxylateIsopropanolDCC, DMAPModerate to Good
Phenyl 7-ethoxyquinoline-8-carboxylatePhenolDCC, DMAPModerate

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.netmasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound derivatives, if a particular ester (e.g., the methyl ester) is readily available, it can be converted to other esters by heating it with a different alcohol in the presence of a suitable catalyst.

For example, the methyl ester of a quinoline carboxylic acid could be converted to the corresponding ethyl ester by refluxing with an excess of ethanol and a catalytic amount of acid or base. This method provides an alternative route to various esters without starting from the carboxylic acid itself.

Amidation Reactions of this compound

The formation of amides from this compound is another crucial derivatization strategy, leading to compounds with potentially different chemical and biological properties compared to their ester counterparts.

Direct Amidation Strategies

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, with the removal of a molecule of water. mdpi.comencyclopedia.pubnih.govresearchgate.net This reaction often requires high temperatures or the use of coupling agents to overcome the formation of a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub

Several modern reagents have been developed to facilitate direct amidation under milder conditions. These include boron-based reagents and various transition metal catalysts. nih.gov For example, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used in peptide synthesis and can be applied to the amidation of other carboxylic acids.

The general applicability of these methods to quinoline carboxylic acids suggests that this compound can be converted to a variety of amides by reacting it with primary or secondary amines in the presence of a suitable coupling agent and a non-nucleophilic base.

The following table provides a hypothetical overview of direct amidation reactions for this compound.

Amide DerivativeAmineCoupling AgentBasePotential Yield Range
N-Methyl-7-ethoxyquinoline-8-carboxamideMethylamineHATUDIPEAGood to Excellent
N,N-Diethyl-7-ethoxyquinoline-8-carboxamideDiethylamineHBTUTriethylamine (B128534)Good to Excellent
N-Phenyl-7-ethoxyquinoline-8-carboxamideAniline (B41778)EDC, HOBtN-MethylmorpholineModerate to Good

Activated Ester and Acid Halide Intermediates (e.g., acyl chlorides)

A highly effective method for amide synthesis involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride. youtube.com The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly electrophilic intermediate then readily reacts with a wide range of primary and secondary amines to produce the desired amide in high yield.

The reaction of 7-ethoxyquinoline-8-carbonyl chloride with an amine is expected to be a vigorous reaction, often carried out at low temperatures to control the reactivity. The use of a non-nucleophilic base is typically required to neutralize the hydrochloric acid that is formed as a byproduct.

This two-step approach is often preferred for less reactive amines or when direct amidation methods are not effective. The synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides has been successfully achieved via the corresponding acyl chlorides, demonstrating the utility of this method for complex quinoline systems. nih.gov

DCC/EDC Coupling Reagents in Amide Formation

The formation of an amide bond from a carboxylic acid and an amine is a common transformation in organic synthesis, particularly in peptide synthesis. fishersci.co.uk However, the direct reaction is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. chemistrysteps.comresearchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com

The general mechanism involves the carboxylic acid adding to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. fishersci.co.uklibretexts.org This intermediate contains a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. This is followed by the departure of the leaving group (a urea derivative), resulting in the formation of the amide bond. chemistrysteps.comyoutube.com Using EDC is often preferred in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification compared to the byproduct of DCC. chemistrysteps.com

ReactantReagentProductPurpose
This compound + Amine (R-NH₂)DCC or EDC7-Ethoxyquinoline-8-carboxamide derivativeForms an amide bond by activating the carboxylic acid.

Formation of Acid Halides

Acid halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other functional groups like esters, amides, and anhydrides. masterorganicchemistry.com Their increased reactivity is due to the presence of the electron-withdrawing halogen, which makes the carbonyl carbon highly electrophilic. jove.com

This compound can be converted to its corresponding acyl chloride, 7-ethoxyquinoline-8-carbonyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This is a widely used and effective method. masterorganicchemistry.com The reaction typically proceeds readily, converting the hydroxyl group of the carboxylic acid into a chloro group. jove.comchemistrysteps.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com Other reagents that can achieve this transformation include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comchemistrysteps.com

Starting MaterialReagentProductByproducts
This compoundThionyl chloride (SOCl₂)7-ethoxyquinoline-8-carbonyl chlorideSO₂, HCl

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

Nucleophilic Attack : The reaction begins with the nucleophilic attack of the carboxylic acid's oxygen atom on the electrophilic sulfur atom of thionyl chloride. jove.comlibretexts.orgyoutube.com

Intermediate Formation : This initial attack forms a protonated chlorosulfite intermediate. A chloride ion is expelled from the sulfur atom.

Leaving Group Conversion : The hydroxyl group of the carboxylic acid is converted into a chlorosulfite group, which is a much better leaving group than the original -OH group. libretexts.orglibretexts.org

Nucleophilic Acyl Substitution : A chloride ion (Cl⁻), generated in the process, then acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid derivative. masterorganicchemistry.comyoutube.com

Product Formation : This attack leads to the formation of a tetrahedral intermediate, which then collapses. The chlorosulfite leaving group departs, decomposing into the stable gaseous products SO₂ and HCl, and yielding the final acyl chloride product. jove.comlibretexts.orgyoutube.com

Anhydride Synthesis

Carboxylic acid anhydrides are another class of activated carboxylic acid derivatives used in acylation reactions. They can be prepared through several methods, one of which involves the reaction between a carboxylic acid and an acid halide.

A symmetric anhydride of this compound can be synthesized by reacting the corresponding acyl chloride (7-ethoxyquinoline-8-carbonyl chloride) with a molecule of this compound or, more commonly, its carboxylate salt. nih.govlibretexts.orgkhanacademy.org The carboxylate anion acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion as a leaving group, resulting in the formation of the acid anhydride. khanacademy.org

Reactant 1Reactant 2Product
7-ethoxyquinoline-8-carbonyl chlorideThis compound (or its carboxylate salt)7-Ethoxyquinoline-8-carboxylic anhydride

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group can be reduced to a primary alcohol. This transformation is synthetically useful for creating analogues where the carbonyl group is replaced by a methylene group, which can significantly alter the compound's steric and electronic properties.

The reduction of carboxylic acids requires strong reducing agents due to the low electrophilicity of the carbonyl carbon. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF). khanacademy.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. khanacademy.org The reaction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, ultimately replacing the carbonyl oxygen and the hydroxyl oxygen with hydrogen atoms after an acidic workup. youtube.com The use of borane is often preferred for its greater selectivity, as it can reduce carboxylic acids in the presence of other functional groups like ketones. khanacademy.org Applying these methods to this compound would yield (7-ethoxyquinolin-8-yl)methanol.

Modification of the Ethoxy Group

The ethoxy group at the 7-position can be chemically altered, typically beginning with the cleavage of the ether bond to reveal a hydroxyl group.

Ether Cleavage: The cleavage of aryl ethers, such as the ethoxy group on the quinoline ring, requires harsh conditions due to the stability of the sp² carbon-oxygen bond. Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ is often preferred for its high efficiency under relatively milder conditions compared to boiling HBr. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide ion on the ethyl group, releasing ethene or ethyl bromide and yielding the 7-hydroxyquinoline (B1418103) derivative after workup.

Reaction: this compound → 7-Hydroxyquinoline-8-carboxylic acid

Re-etherification: Once the hydroxyl group is exposed, new ether linkages can be formed through various methods, most commonly the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the new ether.

General Reaction: 7-Hydroxyquinoline-8-carboxylic acid + R-X → 7-(Alkoxy)quinoline-8-carboxylic acid (where R is a new alkyl group and X is a halide)

Table 2: Example Re-etherification Reactions

Alkyl Halide (R-X) Base Resulting Ether Group
Methyl iodide (CH₃I) K₂CO₃ Methoxy (B1213986)
Benzyl bromide (BnBr) NaH Benzyloxy

Transetherification, or the direct exchange of one alkoxy group for another, is a less common reaction for aryl ethers compared to cleavage and re-etherification. Such a reaction would likely proceed through a mechanism involving the cleavage of the existing C-O bond followed by the formation of a new one, often catalyzed by strong acids or metal catalysts. The equilibrium of the reaction can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture.

Functionalization of the Quinoline Core

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction on the this compound ring system is dictated by the combined electronic effects of the existing substituents and the inherent reactivity of the quinoline nucleus.

Activating Group: The ethoxy group at C7 is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom, which can be donated into the ring via resonance. This strongly directs incoming electrophiles to the positions ortho (C6) and para (C5) relative to itself.

Deactivating Group: The carboxylic acid group at C8 is a deactivating group and a meta-director due to its electron-withdrawing nature.

Quinoline Ring: The pyridine (B92270) half of the quinoline ring is electron-deficient and generally deactivated towards electrophilic attack compared to the benzene (B151609) ring half.

Considering these factors, electrophilic attack is most likely to occur on the benzenoid ring. The powerful activating and directing effect of the C7-ethoxy group is expected to dominate. Therefore, substitution is strongly favored at the C6 position, which is ortho to the ethoxy group. The C5 position, while also activated (para to the ethoxy group), is sterically hindered by the adjacent carboxylic acid at C8.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃ / H₂SO₄ 6-Nitro-7-ethoxyquinoline-8-carboxylic acid
Halogenation Br⁺ Br₂ / FeBr₃ 6-Bromo-7-ethoxyquinoline-8-carboxylic acid

Nucleophilic aromatic substitution (SₙAr) typically requires an electron-deficient aromatic ring and the presence of a good leaving group. The quinoline ring system, particularly the pyridinoid ring, is inherently electron-deficient, but the molecule as a whole is not strongly activated towards SₙAr without additional powerful electron-withdrawing groups (like a nitro group).

For SₙAr to occur on this compound, a leaving group would need to be present. If a derivative, such as 7-chloroquinoline-8-carboxylic acid, were used, nucleophilic displacement of the chloride by a strong nucleophile (e.g., an alkoxide or an amine) could be possible, particularly at high temperatures. The reaction generally proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex. However, on the this compound molecule itself, which lacks a suitable leaving group, SₙAr is not a plausible reaction pathway under standard conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at other positions

The introduction of new carbon-carbon bonds at various positions on the this compound scaffold is a powerful strategy for generating a diverse range of analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly well-suited for this purpose. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. To apply these methods to the derivatization of this compound, a precursor bearing a suitable leaving group, such as a bromine or iodine atom, on the quinoline core is required.

While the available literature does not provide specific examples of cross-coupling reactions performed directly on this compound, extensive research on analogous halo-substituted quinoline systems demonstrates the feasibility and versatility of these synthetic approaches.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly effective method for forming biaryl and aryl-heteroaryl structures by reacting an organoboron compound, typically a boronic acid, with an organic halide. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it a valuable tool in pharmaceutical synthesis.

Research on related quinoline scaffolds has shown that bromo-substituted quinolines readily undergo Suzuki-Miyaura coupling with various arylboronic acids. For instance, studies on 5-bromo-, 6-bromo-, and 6,8-dibromoquinoline derivatives have demonstrated successful coupling with substituted phenylboronic acids to produce the corresponding aryl- and diaryl-quinolines in high yields. In a notable example, 5,7-dibromo-8-methoxyquinoline was successfully coupled with (4-(trifluoromethoxy)phenyl)boronic acid, indicating that an alkoxy group at the C-8 position is compatible with the reaction conditions. This suggests that a hypothetical 7-bromo or other halo-substituted derivative of this compound could serve as a viable substrate for Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl substituents at the 7-position.

The table below summarizes representative examples of Suzuki-Miyaura coupling reactions on bromo-substituted quinoline derivatives, illustrating the scope of this transformation.

Bromo-quinoline SubstrateBoronic Acid PartnerProductYield (%)
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acid6-Phenyl-1,2,3,4-tetrahydroquinoline81%
6-Bromo-1,2,3,4-tetrahydroquinoline(4-(Trifluoromethoxy)phenyl)boronic acid6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline80%
6,8-Dibromo-1,2,3,4-tetrahydroquinoline(4-Methoxyphenyl)boronic acid6,8-Bis(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline72%
5,7-Dibromo-8-methoxyquinoline(4-(Trifluoromethoxy)phenyl)boronic acid5,7-Bis(4-(trifluoromethoxy)phenyl)-8-methoxyquinoline70%

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes, which are valuable structures in medicinal chemistry and materials science.

The application of Sonogashira coupling to quinoline systems has been successfully demonstrated. For example, the reaction of 6,7-dibromoquinoline-5,8-dione with various terminal alkynes yielded the corresponding 7-bromo-6-alkynylquinoline-5,8-diones. This selective reaction at the C-6 position highlights the potential for regioselective functionalization of dihalo-substituted quinolines. The reaction conditions were shown to be compatible with terminal alkynes bearing hydroxyl groups, indicating a good functional group tolerance.

These findings suggest that a halo-substituted derivative of this compound could be effectively coupled with a variety of terminal alkynes to synthesize a library of 7-alkynyl analogues. Such modifications would significantly alter the steric and electronic properties of the parent molecule, potentially leading to new biological activities.

The following table presents examples of Sonogashira coupling reactions performed on a dibromoquinoline scaffold, showcasing the successful synthesis of various alkynyl derivatives.

Bromo-quinoline SubstrateTerminal Alkyne PartnerProductYield (%)
6,7-Dibromoquinoline-5,8-dioneProp-2-yn-1-ol7-Bromo-6-(3-hydroxyprop-1-yn-1-yl)quinoline-5,8-dione85%
6,7-Dibromoquinoline-5,8-dione2-Methylbut-3-yn-2-ol7-Bromo-6-(3-hydroxy-3-methylbut-1-yn-1-yl)quinoline-5,8-dione80%
6,7-Dibromoquinoline-5,8-dionePent-1-yne7-Bromo-6-(pent-1-yn-1-yl)quinoline-5,8-dione75%
6,7-Dibromoquinoline-5,8-dione3-Methylpent-1-yne7-Bromo-6-((3-methylpent-1-yn-1-yl)quinoline-5,8-dione50%

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering insights into the connectivity and chemical environment of atoms.

1H NMR and 13C NMR Chemical Shift Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 7-Ethoxyquinoline-8-carboxylic acid provide fundamental information about its structure. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the presence of electronegative atoms and aromatic rings.

In a typical ¹H NMR spectrum, the proton of the carboxylic acid group (COOH) is highly deshielded and appears far downfield, generally in the 10–12 ppm region. libretexts.org Protons on the carbon adjacent to the carboxylic acid are also deshielded and absorb in the 2-3 ppm range. libretexts.org

The ¹³C NMR spectrum shows the carbonyl carbon of the carboxylic acid in a deshielded region of 160-180 ppm. oregonstate.edu Aromatic carbons typically appear between 125 and 170 ppm. oregonstate.edu

A detailed assignment of the chemical shifts for a related compound, a cephem derivative containing a quinoline (B57606) moiety, has been reported and provides a basis for understanding the spectra of this compound. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H28.8 - 9.2 (dd)150 - 155
H37.4 - 7.8 (dd)120 - 125
H48.0 - 8.4 (d)135 - 140
H57.6 - 8.0 (d)125 - 130
H67.2 - 7.6 (d)115 - 120
-OCH₂CH₃4.0 - 4.4 (q)60 - 65
-OCH₂CH₃1.3 - 1.6 (t)14 - 18
COOH10.0 - 13.0 (s, broad)165 - 175
C2150 - 155
C3120 - 125
C4135 - 140
C4a125 - 130
C5125 - 130
C6115 - 120
C7155 - 160
C8110 - 115
C8a145 - 150
C=O165 - 175

Note: This table is a hypothetical representation and actual chemical shifts may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, helping to identify adjacent protons in the quinoline ring and the ethoxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbons of the quinoline ring and the ethoxy group based on their attached protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This technique is invaluable for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as C4a, C7, C8, C8a, and the carbonyl carbon of the carboxylic acid. sdsu.educolumbia.edu For instance, correlations between the protons of the ethoxy group and the C7 carbon would confirm the position of the ethoxy substituent.

Solvent Effects on Spectroscopic Signatures

The choice of solvent can significantly influence NMR chemical shifts. thieme-connect.de This is particularly true for protons involved in hydrogen bonding, such as the carboxylic acid proton. rsc.org In protic solvents, this proton can exchange with solvent molecules, leading to a broadening or even disappearance of its signal. researchgate.net The polarity and magnetic anisotropy of the solvent can also induce shifts in the signals of other protons and carbons in the molecule. thieme-connect.deresearchgate.net For example, aromatic solvents can cause noticeable changes in chemical shifts compared to non-aromatic solvents. thieme-connect.de

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.gov This is a critical step in confirming the identity of this compound. Techniques like Orbitrap-based HRMS can provide accurate mass assignments with errors of less than 5 ppm. nih.govnih.govresearchgate.net

Fragmentation Pattern Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method for analyzing volatile compounds. nih.gov The mass spectrum produced shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. lew.ro

For a carboxylic acid, characteristic fragmentation patterns include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). libretexts.org In the case of this compound, other expected fragmentations would involve the cleavage of the ethoxy group.

Table 2: Predicted Fragmentation Pattern for this compound in GC-MS

m/z Value Proposed Fragment Description
219[M]⁺Molecular Ion
202[M - OH]⁺Loss of hydroxyl radical
191[M - C₂H₄]⁺Loss of ethene from ethoxy group
174[M - COOH]⁺Loss of carboxyl group
173[M - C₂H₅O]⁺Loss of ethoxy radical
146[M - COOH - C₂H₄]⁺Subsequent loss of ethene

Note: This table represents predicted fragmentation patterns and may not include all possible fragments or rearrangements.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features such as hydrogen bonding.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound would be characterized by vibrations originating from the quinoline ring, the carboxylic acid group, and the ethoxy substituent. The expected vibrational modes and their approximate wavenumber ranges are detailed below.

Carboxylic Acid Group Vibrations: The carboxylic acid moiety gives rise to several characteristic bands. The O-H stretching vibration is typically observed as a very broad band in the IR spectrum, often spanning from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding. wordpress.org This broad absorption often overlaps with C-H stretching bands. The carbonyl (C=O) stretching vibration is another key marker, appearing as a strong, sharp band. For aromatic carboxylic acids, this band is typically found in the 1710-1680 cm⁻¹ region. The C-O stretching and O-H in-plane bending vibrations are also characteristic, though they can be coupled with other vibrations in the fingerprint region (1400-900 cm⁻¹).

Quinoline Ring Vibrations: The quinoline ring system will exhibit a series of characteristic vibrations. C-H stretching vibrations from the aromatic rings are expected in the 3100-3000 cm⁻¹ range. C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1650-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations contribute to the complex pattern in the fingerprint region.

Ethoxy Group Vibrations: The ethoxy group introduces vibrations from the alkyl chain and the C-O ether linkage. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected between 2995 and 2850 cm⁻¹. The C-O-C stretching vibrations of the ether linkage typically result in strong bands in the 1300-1000 cm⁻¹ range.

A summary of the expected key vibrational modes for this compound is presented in the interactive table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)3300 - 2500 (very broad)Weak / Not typically observedStrong
Aromatic C-HStretching3100 - 3000StrongMedium to Weak
Aliphatic C-H (Ethoxy)Stretching2995 - 2850StrongMedium
Carboxylic Acid (C=O)Stretching1710 - 1680Medium to StrongStrong
Aromatic C=C/C=NRing Stretching1650 - 1400StrongMedium to Strong
Carboxylic Acid (C-O)Stretching1320 - 1210MediumStrong
Ether (C-O-C)Asymmetric Stretching~1250MediumStrong
Ether (C-O-C)Symmetric Stretching~1050StrongMedium
Carboxylic Acid (O-H)Out-of-plane Bend (Dimer)~920 (broad)WeakMedium

Hydrogen Bonding Network Analysis

The presence of both a hydrogen bond donor (the carboxylic -OH) and multiple acceptor sites (the carbonyl oxygen, the quinoline nitrogen, and the ether oxygen) suggests that this compound is likely to form robust hydrogen-bonded networks in the solid state.

In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O-H···O=C hydrogen bonds. This dimerization would be evident in the IR spectrum by the aforementioned broad O-H stretching band and a lowering of the C=O stretching frequency compared to the monomeric state. wordpress.org

Beyond the typical carboxylic acid dimerization, intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen or the ethoxy oxygen is a possibility that would influence the molecular conformation. The formation of such intramolecular hydrogen bonds can be investigated by analyzing shifts in the O-H and C=O vibrational frequencies. Furthermore, intermolecular hydrogen bonds involving the quinoline nitrogen as an acceptor could lead to the formation of extended chains or more complex three-dimensional networks.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular conformation, crystal packing, and intermolecular interactions of this compound.

Determination of Molecular Conformation and Crystal Packing

An SC-XRD study would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. A key conformational feature to be determined would be the orientation of the carboxylic acid group relative to the quinoline ring. The planarity of the quinoline system and the conformation of the ethoxy group would also be elucidated.

The crystal packing arrangement, which describes how individual molecules are organized in the crystal lattice, would be determined. This includes the identification of the crystal system, space group, and unit cell parameters. The packing efficiency and the nature of the supramolecular architecture, such as layered or herringbone motifs, would be analyzed.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron distribution. This analysis would be performed on the crystal structure data obtained from SC-XRD.

Co-crystallization Studies

Co-crystallization is a technique used to combine a target molecule (in this case, this compound) with a co-former in a single crystal lattice, connected by non-covalent interactions. This can be used to modify the physicochemical properties of a compound.

Given the presence of a robust hydrogen bond donor in the carboxylic acid group and a hydrogen bond acceptor in the quinoline nitrogen, this compound would be a prime candidate for co-crystallization studies with various co-formers. For example, co-crystallization with other carboxylic acids could lead to the formation of heterodimers, while co-crystallization with pyridine-containing molecules could result in strong N···H-O hydrogen bonds. The success of co-crystal formation often relies on the complementarity of hydrogen bonding motifs between the target molecule and the co-former.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and vibrational frequencies of molecules like 7-Ethoxyquinoline-8-carboxylic acid.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic carboxylic acids, such as cinnoline-4-carboxylic acid, show that DFT methods like B3LYP with a 6-311++G(d,p) basis set provide reliable geometric parameters. ijastems.org The structure of the quinoline (B57606) ring itself has been studied using DFT, providing a foundational understanding of its geometry. scirp.org

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. ijastems.orgscirp.org A smaller energy gap suggests higher reactivity and greater ease of electronic transitions. ajchem-a.com

For quinoline, the HOMO energy is reported as -6.646 eV and the LUMO energy as -1.816 eV, resulting in an energy gap of -4.83 eV. scirp.org In cinnoline-4-carboxylic acid, a related nitrogen-containing heterocyclic acid, the calculated HOMO-LUMO gap was found to be a significant indicator of its bioactivity and intermolecular charge transfer capabilities. ijastems.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system and the ethoxy group, while the LUMO would likely be distributed over the electron-deficient carboxylic acid group and the heterocyclic ring. This distribution facilitates intramolecular charge transfer from the quinoline ring system towards the carboxylic acid moiety.

Table 1: Representative Frontier Orbital Energies from Analogous Compounds

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Quinoline scirp.org DFT -6.646 -1.816 4.83

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. avogadro.cc

For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the quinoline ring. ijastems.org These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the most positive potential would be concentrated around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and interaction with nucleophiles. ijastems.orglibretexts.org Such maps are crucial for understanding how the molecule interacts with biological receptors or other molecules. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. wikipedia.orgq-chem.com This method allows for the investigation of charge transfer, hyper-conjugative interactions, and delocalization effects that contribute to molecular stability. ijastems.orgwikipedia.org

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes, one can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. nih.govniscpr.res.in For carboxylic acids, the C=O stretching frequency is particularly indicative of its protonation state and local environment, typically appearing in the range of 1690–1750 cm⁻¹ for the protonated form. nih.gov The O-H stretching absorption is also characteristic, often appearing as a very broad band between 2500 and 3300 cm⁻¹ due to hydrogen bonding. msu.edu

In studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, DFT calculations (B3LYP/6-31+G(d,p)) were used to assign the vibrational wavenumbers and showed good agreement with experimental FT-IR and FT-Raman spectra. iosrjournals.org Similar calculations for this compound would allow for a detailed assignment of its vibrational spectrum.

DFT can also be used to compute various thermodynamic parameters, such as entropy, heat of formation, and free energy, at different temperatures. researchgate.net These parameters are vital for understanding the stability and reactivity of the molecule under various conditions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (based on analogous compounds)

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 (broad) msu.edu
Carboxylic Acid C=O stretch 1690 - 1750 nih.govmsu.edu
Quinoline Ring C-C/C-N stretch 1450 - 1650 researchgate.net
Carboxylic Acid C-O stretch 1220 - 1300 msu.eduresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. bohrium.com This technique is particularly useful for studying the conformational flexibility and behavior of molecules in different environments, such as in the gas phase or in solution.

The carboxylic acid group can exist in different conformations, primarily defined by the O=C–O–H dihedral angle. The two main planar conformations are syn (dihedral angle ≈ 0°) and anti (dihedral angle ≈ 180°). nih.gov Computational studies on simple carboxylic acids like acetic acid have shown that the syn conformation is generally more stable in the gas phase, largely due to favorable intramolecular interactions. nih.govchemrxiv.org The energy barrier to rotate from the more stable syn form to the anti form is significant, often calculated to be around 13–14 kcal/mol in the gas phase. nih.gov

However, the presence of a solvent, particularly water, can alter this preference. MD simulations have revealed that for some carboxylic acids, the anti conformation can become the lower free energy state in an aqueous solution. nih.govchemrxiv.org This shift is attributed to the increased ability of the anti conformer to form stabilizing hydrogen bonds with surrounding water molecules. nih.gov For this compound, MD simulations would be crucial to explore its conformational landscape, the dynamics of the ethoxy side chain, and the stability of the intramolecular hydrogen bond in both gas and solution phases, providing a dynamic picture of its behavior. bohrium.comnih.gov

Ligand-Protein Interaction Modeling (Mechanistic Focus)

Computational modeling has been instrumental in exploring how quinoline carboxylic acid scaffolds interact with protein targets. While direct modeling studies on this compound are not prevalent, research on the closely related 8-hydroxy-quinoline-7-carboxylic acid provides a strong inferential basis for its potential binding mechanisms.

Molecular modeling of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell proliferation, has highlighted the importance of this structural motif. nih.govresearchgate.net These studies indicate that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a critical pharmacophore for inhibitory activity. nih.gov The modeling suggests that the scaffold's interaction with specific amino acid residues, namely Asp186 and Lys67, within the ATP-binding pocket is likely responsible for its kinase inhibitory effects. nih.govresearchgate.net The quinoline nitrogen and the hydroxyl group are predicted to form key hydrogen bonds that anchor the ligand in the active site.

Similarly, fragment-based screening and subsequent modeling identified 8-hydroxyquinoline-7-carboxylic acid as a potent inhibitor of metallo-β-lactamases like VIM-2 and NDM-1. researchgate.net Molecular modeling provided structural insights into its potential binding mode within the dinuclear zinc active site of these enzymes. researchgate.net These findings underscore the ability of the quinoline carboxylic acid core to chelate metal ions and interact with active site residues, suggesting that this compound could exhibit analogous interactions, with the ethoxy group influencing steric and electronic properties within the binding pocket.

General advancements in modeling, such as the development of graph neural networks like ChemNet, are enhancing the ability to rapidly generate and predict conformational ensembles of small molecules within protein active sites, which can be applied to systems involving quinoline derivatives. biorxiv.org

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a foundational understanding of the reaction pathways involved in the synthesis and decomposition of quinoline derivatives.

Transition State Characterization for Synthetic Pathways

The synthesis of quinoline carboxylic acids often involves cyclization and esterification reactions. researchgate.net While specific DFT studies on the synthesis of this compound are limited, the mechanisms of analogous reactions are well-studied computationally. For instance, the Fischer esterification, a common method for converting carboxylic acids to esters, proceeds through several equilibrium steps. masterorganicchemistry.com DFT calculations have been employed to dissect these pathways, revealing that the initial protonation of the carbonyl oxygen by an acid catalyst is a crucial step that significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comrsc.org This is followed by the nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. masterorganicchemistry.com The characterization of the transition states for each step allows for the determination of activation energies, confirming the protonation of the carbonyl as the rate-controlling step in many cases. rsc.org

Computational studies on the synthesis of other heterocyclic systems, such as quinazolinones, have successfully used DFT at levels like B3LYP/6-311G(d) to calculate the geometries of reactants, intermediates, transition states, and products, verifying the authenticity of transition states through vibration and IRC (Intrinsic Reaction Coordinate) analysis. researchgate.net These methodologies are directly applicable to elucidating the precise synthetic pathway of this compound.

Thermochemical and Kinetic Studies on Decomposition Pathways

The thermal stability and decomposition pathways of ethoxyquinolines have been the subject of detailed computational investigation. A thermo-kinetic study on the unimolecular thermal decomposition of several ethoxyquinoline derivatives, including the closely related 8-ethoxyquinoline (B73301), was conducted using DFT (BMK, MPW1B95, M06-2X) and ab initio (CBS-QB3) methods. researchgate.netnih.gov

The primary decomposition pathway involves the pyrolytic elimination of ethylene (B1197577), leading to the formation of either a keto or an enol tautomer. researchgate.netnih.gov Calculations revealed that the transition state for this elimination is a six-membered ring structure. researchgate.net The energy of this six-membered transition state, which leads to the keto form, is significantly lower than the alternative four-membered transition state required to produce the enol form. researchgate.netnih.gov This indicates a strong kinetic preference for the formation of the quinolone (keto) product.

Rate constants and activation energies for the decomposition were estimated across a range of temperatures (400–1200 K) and pressures. nih.gov The results consistently showed that the elimination of ethylene to produce the keto tautomer is favored both kinetically and thermodynamically. nih.gov The study also noted that tunneling corrections are significant at temperatures below 1000 K. nih.gov

Table 1: Calculated Activation Energies for Ethylene Elimination from Ethoxyquinolines

CompoundDecomposition ProductComputational MethodActivation Energy (kcal/mol)Reference
2-EthoxyquinolineKeto Tautomer + EthyleneMP2/6-311++G(2d,2p)//BMK/6-31+G(d,p)Data Not Specified researchgate.net
8-EthoxyquinolineKeto Tautomer + EthyleneDFT (BMK, M06-2X), CBS-QB3Data Not Specified nih.gov
8-EthoxyquinolineEnol Tautomer + EthyleneDFT (BMK, M06-2X), CBS-QB3Data Not Specified nih.gov

Note: Specific activation energy values for 8-ethoxyquinoline were calculated in the study but are not explicitly listed in the abstract. The study confirms the keto pathway is lower in energy.

Structure-Activity Relationship (SAR) Computational Modeling

Elucidation of Structural Features Influencing Biochemical Interactions

Computational SAR studies on quinoline carboxylic acid derivatives have been pivotal in identifying the key structural features that govern their biological activity. For inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline-7-carboxylic acid scaffold itself was identified as the essential pharmacophore. nih.gov Molecular modeling suggests that the hydroxyl group at the C-8 position and the carboxylic acid at the C-7 position are crucial for forming hydrogen bonds with key residues in the enzyme's active site, thereby conferring inhibitory potency. nih.govresearchgate.net

For the related 7-substituted 4-hydroxyquinoline-3-carboxylic acids, correlation analysis has been used to quantitatively describe their activity as inhibitors of cellular respiration. nih.gov This analysis indicated that the inhibition of Ehrlich ascites cells was linearly related to the lipophilicity (π) of the substituent at the 7-position, while the inhibition of the enzyme malate (B86768) dehydrogenase was linearly related to the molar refractivity (MR) of that same substituent. nih.gov This demonstrates that different physicochemical properties, which can be calculated computationally, drive interactions with different biological targets.

In the context of antiviral activity, SAR studies on 4-quinoline carboxylic acid analogues led to the discovery of a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). elsevierpure.com X-ray crystallography of the lead compound bound to the enzyme provided a structural basis for its potent inhibition, guiding further optimization. elsevierpure.com These examples highlight a common theme: the quinoline core acts as a scaffold, while substituents at various positions, including the 7-position, modulate the compound's physicochemical properties (like lipophilicity, electronics, and sterics) to fine-tune its binding affinity and selectivity for specific protein targets. The ethoxy group in this compound, compared to a hydroxyl group, would alter the lipophilicity and hydrogen bonding capability, which would, in turn, influence its biochemical interactions.

Mechanistic Organic Chemistry of 7 Ethoxyquinoline 8 Carboxylic Acid

Nucleophilic Acyl Substitution Mechanisms at the Carboxylic Acid Carbonyl

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including 7-Ethoxyquinoline-8-carboxylic acid. vanderbilt.edulibretexts.org This process involves the replacement of a leaving group on the acyl carbon with a nucleophile. vanderbilt.edulibretexts.org The reactivity of the carboxylic acid derivative is a key factor in these reactions. ucalgary.ca

The general mechanism proceeds in two stages: vanderbilt.edu

Nucleophilic addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.edupressbooks.pub

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. vanderbilt.eduuomustansiriyah.edu.iq

The poor leaving group ability of the hydroxyl group (-OH) makes carboxylic acids like this compound relatively unreactive towards direct nucleophilic acyl substitution. libretexts.org To enhance reactivity, the -OH group is often converted into a better leaving group, or a strong acid catalyst is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Tetrahedral Intermediate Formation and Breakdown

The formation of a tetrahedral intermediate is a critical step in nucleophilic acyl substitution. vanderbilt.edupressbooks.publibretexts.org In this intermediate, the formerly trigonal planar carbonyl carbon adopts a tetrahedral geometry. pressbooks.publibretexts.org The stability and subsequent breakdown of this intermediate determine the course of the reaction.

The breakdown of the tetrahedral intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of a leaving group. vanderbilt.eduuomustansiriyah.edu.iq Whether the reaction proceeds forward or reverts to the starting materials depends on the relative basicity and leaving group ability of the nucleophile and the original substituent on the acyl group. pressbooks.pub For a successful substitution, the incoming nucleophile must be a stronger base than the departing leaving group. pressbooks.pub

Isotopic labeling studies, such as those using 18O-enriched water, have provided evidence for the existence of the tetrahedral intermediate in these reactions. masterorganicchemistry.com

Leaving Group Effects and Reactivity Profiles

The nature of the leaving group significantly influences the reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions. ucalgary.ca A good leaving group is a weak base. The general order of reactivity for common carboxylic acid derivatives is:

Acid chlorides > Acid anhydrides > Esters > Amides vanderbilt.edu

This trend is attributed to both the inductive effects and the resonance stabilization of the starting material. ucalgary.ca For instance, the highly electronegative chlorine atom in an acid chloride makes the carbonyl carbon very electrophilic, rendering it highly reactive. ucalgary.cauomustansiriyah.edu.iq Conversely, the nitrogen atom in an amide is a strong electron-donating group through resonance, which reduces the electrophilicity of the carbonyl carbon and makes amides the least reactive among the derivatives. vanderbilt.eduucalgary.ca

Because of these reactivity differences, more reactive derivatives can be converted into less reactive ones. pressbooks.pub For example, an acid chloride can be readily transformed into an ester, but the reverse reaction is not typically feasible. pressbooks.pub

Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). orgoreview.com For this compound, this process can occur through various pathways.

Thermal and Catalytic Decarboxylation Pathways

Thermal decarboxylation often requires high temperatures. However, the presence of a carbonyl group at the β-position relative to the carboxylic acid can facilitate decarboxylation through a cyclic six-membered transition state upon gentle heating. orgoreview.comyoutube.com

Catalytic decarboxylation offers milder reaction conditions. Transition metals such as copper, silver, palladium, and rhodium have been employed to catalyze the decarboxylation of aromatic carboxylic acids. nih.gov For instance, Fe₂O₃/Al-MCM-41 has been used as a catalyst for the decarboxylation of palmitic acid, demonstrating that catalysts can significantly lower the initiation temperature of the reaction. researchgate.netrsc.org The reaction mechanism on a palladium nanoparticle surface has been studied, showing that butanoic acid can undergo decarboxylation to form propane (B168953) and CO₂. researchgate.net Mechanochemical methods, such as ball-milling, also provide a solvent-free approach to decarboxylation. beilstein-journals.org

Radical Decarboxylation Processes

Radical decarboxylation provides an alternative route to remove the carboxylic acid group. A well-known example is the Barton decarboxylation, where a carboxylic acid is first converted into a thiohydroxamate ester (Barton ester). orgoreview.comwikipedia.org This ester then undergoes homolytic cleavage upon heating or irradiation, often in the presence of a radical initiator and a hydrogen atom donor, to yield the decarboxylated product. wikipedia.orgorgsyn.org

More recent methods utilize photoredox catalysis to generate alkyl radicals from carboxylic acids under mild conditions. nih.gov These radicals can then be trapped to form a variety of products. nih.gov For example, photocatalytic oxidative decarboxylation of carboxylic acids can be achieved using oxygen as a green oxidant in the presence of a catalyst. nih.gov

Role as a Brønsted Acid and Nucleophile

This compound can exhibit dual chemical reactivity, acting as both a Brønsted acid and a nucleophile.

As a Brønsted acid , the carboxylic acid group can donate a proton. The acidity of the carboxylic acid is a key factor in reactions such as proton-transfer with bases like quinolin-8-ol, where protonation of the quinoline (B57606) nitrogen can occur. researchgate.net

Proton Transfer Dynamics

The proton transfer dynamics of quinoline derivatives are a subject of significant interest, particularly for understanding their behavior in various chemical and biological systems. While direct studies on this compound are not extensively detailed in the provided literature, the proton transfer dynamics of the closely related 7-hydroxyquinoline (B1418103) (7HQ) serve as an excellent model. 7HQ is a bifunctional or amphoteric photoacid, possessing both a proton-donating hydroxyl group and a proton-accepting quinoline nitrogen. nih.gov

Upon photoexcitation, the acidity of the hydroxyl group in 7HQ increases significantly. nih.gov In protic solvents like methanol (B129727), proton exchange can occur through different pathways. One established mechanism involves a hydroxide (B78521) or methoxide (B1231860) transport from the basic quinoline nitrogen site towards the acidic hydroxyl group, with a time constant of 360 picoseconds in deuterated methanol. nih.gov

The presence of other bases, such as formate (B1220265), can alter these pathways. Formate can act as an alternative carrier for the proton, facilitating a net proton transfer from the hydroxyl group to the quinoline nitrogen via a methanol/formate bridge. nih.gov The efficiency of this transfer depends on the spatial arrangement of the molecules, distinguishing between "tight" contact pairs and "loose" solvent-separated pairs. nih.gov

Furthermore, studies on 7-hydroxyquinoline dimers have revealed that doubly hydrogen-bonded cyclic dimers undergo excited-state double proton transfer on a timescale of 25 picoseconds. nih.gov This process is largely temperature-independent, suggesting that the rate is governed by quantum tunneling, which is supported by a large kinetic isotope effect of 5.2. nih.gov

For this compound, the ethoxy group is not a proton donor like the hydroxyl group. Therefore, the primary proton transfer dynamics will involve the carboxylic acid group at the 8-position and the quinoline nitrogen. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the quinoline ring. The quinoline nitrogen can act as a proton acceptor, and intramolecular proton transfer between the carboxylic acid and the nitrogen is possible, potentially forming a zwitterionic species, especially in the excited state or in specific solvent environments. The dynamics of this process would be a key feature of its chemistry.

System Proton Transfer Phenomenon Timescale Key Finding
7-Hydroxyquinoline (7HQ) in MethanolHydroxide/methoxide transport from N to OH group360 psSolvent molecules mediate the proton transfer. nih.gov
7-Hydroxyquinoline (7HQ) with FormateProton transfer from OH to N via formate bridge-Formate acts as a proton carrier, altering the reaction pathway. nih.gov
7-Hydroxyquinoline DimersExcited-state double proton transfer25 psThe reaction is governed by quantum tunneling. nih.gov

Reactivity of the Carboxylate Anion

Deprotonation of the carboxylic acid group in this compound yields the corresponding carboxylate anion. wikipedia.org The negative charge on this anion is delocalized between the two oxygen atoms through resonance, which stabilizes the anion and contributes to the acidity of the parent carboxylic acid. youtube.com

The carboxylate anion is a nucleophile and can participate in various reactions. As a conjugate base, it will react with acids to regenerate the carboxylic acid. wikipedia.org In the context of the this compound, the carboxylate anion's reactivity is modulated by the electronic properties of the quinoline ring system.

The primary reactions of the carboxylate anion itself are typically with strong electrophiles. However, in many reactions involving carboxylic acids, the initial step is often the deprotonation to form the carboxylate, which may then be followed by further transformation. wikipedia.orgyoutube.com For instance, while the conversion of a carboxylic acid to an amide via direct reaction with an amine is not straightforward due to acid-base chemistry forming an ammonium (B1175870) carboxylate salt, heating this salt can drive off water to form the amide. wikipedia.org

The carboxylate can also influence the reactivity of the quinoline ring system through its electron-donating character via resonance, although it is primarily an electron-withdrawing group inductively. This can affect the regioselectivity of reactions on the heterocyclic ring.

Reactant Reagent Product Type Reaction Description
Carboxylic AcidBaseCarboxylate SaltAcid-base reaction where the acidic proton is removed. wikipedia.org
Carboxylic AcidAmine (with heat)AmideFormation of an ammonium carboxylate salt followed by dehydration. wikipedia.org
Carboxylic AcidStrong Acid CatalystAcid AnhydrideCondensation reaction between two carboxylic acid molecules. wikipedia.org

Electrophilic and Nucleophilic Character of the Quinoline Ring

The quinoline ring is a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring system towards electrophilic substitution compared to benzene. This effect is more pronounced in the pyridine ring part of the quinoline system. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.

In this compound, the substituents further modulate this reactivity. The ethoxy group at C7 is an electron-donating group through resonance, which activates the benzene ring portion towards electrophilic attack. The carboxylic acid group at C8 is an electron-withdrawing group, which further deactivates the ring.

The nitrogen atom itself possesses a lone pair of electrons, giving it nucleophilic character and allowing it to act as a base or a ligand in metal complexes.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of reactions on the this compound ring is determined by the interplay of the electronic effects of the nitrogen heteroatom and the ethoxy and carboxylic acid substituents.

For electrophilic aromatic substitution , the activating ethoxy group will direct incoming electrophiles primarily to the ortho and para positions relative to it. The position para to the ethoxy group (C5) and the position ortho (C6) would be the most likely sites for substitution. The deactivating effect of the nitrogen and the carboxylic acid group would generally disfavor substitution on the pyridine ring.

For nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nature of the quinoline nitrogen makes the pyridine ring susceptible, particularly at the C2 and C4 positions. The presence of strong electron-withdrawing groups on the benzene part of the ring can also facilitate nucleophilic substitution. For example, in related quinolone systems, a nitro group at C8 facilitates the displacement of a chlorine atom at C7 by a nucleophile. nih.govnih.gov This indicates that the C7 position in this compound could be susceptible to nucleophilic attack if a suitable leaving group were present, a process that would be influenced by the electronic nature of the other substituents.

Heterocyclic Rearrangement Mechanisms

While major skeletal rearrangements are not commonly reported for simple quinoline carboxylic acids under normal conditions, intramolecular cyclizations and condensations that lead to new heterocyclic systems can be considered a form of rearrangement.

A pertinent example is the lactamization reaction. If the ethoxy group at C7 were converted to an amino group, and the carboxylic acid at C8 were present, intramolecular amide formation would be possible, leading to a tricyclic lactam. A similar process is observed in the synthesis of complex heterocyclic systems derived from quinolones. For instance, an 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid undergoes polyphosphoric acid (PPA)-catalyzed thermal lactamization to form a nih.govwikipedia.orgthiazepino[2,3-h]quinoline system. nih.govnih.gov This reaction involves the intramolecular attack of the amine onto the carboxylic acid, followed by dehydration.

Such cyclization reactions are crucial in synthetic chemistry for building complex molecular architectures based on the quinoline scaffold. The specific conditions (e.g., acid catalysis, heat) are critical for promoting these transformations.

Investigation of Catalyzed Reactions

The structure of this compound, featuring a quinoline nitrogen and a carboxylic acid group, makes it a prime candidate for participating in various catalyzed reactions, particularly those involving metal ions.

Acid-Catalyzed Reactions: As mentioned previously, acid catalysis is employed in the synthesis of more complex heterocycles from quinoline carboxylic acid derivatives. Polyphosphoric acid (PPA) is used to catalyze thermal lactamization reactions, which proceed through the activation of the carboxylic acid group by protonation, making it a better electrophile for intramolecular attack by a nucleophile. nih.govnih.gov

Metal-Catalyzed Transformations: The quinoline nitrogen and the carboxylic acid/carboxylate group at the 8-position form a classic bidentate chelation site for metal ions. This structural motif is found in many important ligands, such as 8-hydroxyquinoline (B1678124). The ability of this compound to act as a ligand suggests its potential use in or as a subject of metal-catalyzed transformations.

While specific examples for this exact compound are sparse in the provided results, analogous structures like 8-hydroxy-quinoline-7-carboxylic acid derivatives are known to interact with metal-containing active sites in enzymes, such as the Pim-1 kinase. nih.gov Molecular modeling indicates that the quinoline scaffold interacts with key residues in the ATP-binding pocket, highlighting the importance of this structural motif in binding and potentially in catalysis. nih.gov This suggests that this compound could be investigated as a ligand in homogeneous catalysis or as an inhibitor of metalloenzymes.

Catalyst Type Reaction Role of Quinoline Derivative Example System
Acid (PPA)Lactamization/CyclizationSubstrate8-amino-7-thio-quinoline-3-carboxylic acid derivatives. nih.govnih.gov
Metal IonCoordination/Ligand BindingLigand8-hydroxy-quinoline-7-carboxylic acid derivatives binding to Pim-1 kinase. nih.gov

Coordination Chemistry and Ligand Design

Chelation Properties of the Quinoline-Carboxylate Motif

The core of the ligand's functionality lies in the quinoline-carboxylate motif. This arrangement allows for the formation of stable chelate rings with metal ions, a fundamental concept in coordination chemistry. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group act as donor atoms, binding to a central metal ion.

The quinoline-carboxylate framework can exhibit various coordination modes, largely dictated by the specific metal ion and reaction conditions. 8-Hydroxyquinoline (B1678124) (8-HQ), a related and well-studied compound, is known to be a potent bidentate chelating agent, using its phenolic oxygen and quinoline nitrogen to bind metal ions. scirp.orgnih.gov This bidentate character is fundamental to the chelation capabilities of 7-Ethoxyquinoline-8-carboxylic acid, which can similarly form a stable five-membered chelate ring through its quinoline nitrogen and one of the carboxylate oxygens.

Depending on the metal center and the presence of other ligands, more complex coordination is possible. Quinoline-based ligands can engage in various binding modes, including monodentate, bidentate, and bridging fashions. researchgate.net For instance, quinoline-2,4-dicarboxylate ligands have been shown to act as bridging or bridging-chelating units, connecting two to five metal centers through seven distinct coordination modes. researchgate.netnih.gov This demonstrates the versatility of the quinoline scaffold, suggesting that this compound could potentially participate in forming polynuclear structures or coordination polymers where the carboxylate group bridges multiple metal centers. Carboxylate ligands themselves are highly versatile, capable of κ¹-(monodentate), κ²-(bidentate), and bridging coordination. wikipedia.org

The presence of the ethoxy group at the 7-position is not merely passive; it actively influences the electronic properties of the ligand system. As an electron-donating group, the ethoxy substituent increases the electron density on the quinoline ring system. This enhanced electron density on the quinoline nitrogen can strengthen its donor capability, potentially leading to more stable metal complexes compared to its unsubstituted counterparts.

Furthermore, the introduction of a quinoline moiety into a complex can render the metal center more electron-rich, which in turn can affect the reactivity of the complex by retarding the approach of nucleophiles. researchgate.net The steric bulk of the ethoxy group, while not exceptionally large, may also play a role in directing the geometry of the resulting metal complex and influencing its crystal packing.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes relies on a suite of analytical techniques to confirm their structure and composition.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including quinoline carboxylates. The synthesis of such complexes can often be achieved through straightforward methods like acid-base reactions or salt metathesis. wikipedia.org For example, reacting this compound with a transition metal acetate (B1210297) or chloride in a solvent like methanol (B129727) or ethanol (B145695) would be a typical synthetic route. scirp.orgwikipedia.org

The resulting complexes can be characterized by techniques such as:

FTIR Spectroscopy: To confirm the coordination of the carboxylate group to the metal, evidenced by a shift in the C=O stretching frequency. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex. researchgate.net

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. rsc.orgnih.gov

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. rsc.org

While specific studies on this compound are limited, research on related ligands like 8-hydroxyquinoline has shown the formation of square planar and octahedral complexes with transition metals such as copper(II). scirp.orgresearchgate.net

The coordination chemistry of lanthanides and actinides with quinoline-based ligands is an area of active research. Lanthanide complexes are often synthesized under hydrothermal conditions. nih.gov For instance, a europium(III) complex with the related 8-hydroxyquinoline-7-carboxylic acid has been successfully synthesized and characterized. researchgate.net The larger ionic radii and higher coordination numbers typical of lanthanides and actinides allow for the formation of complexes with intricate structures, often as coordination polymers.

The synthesis of actinide complexes, such as those with neptunium (B1219326) (Np) and plutonium (Pu), has been documented using trivalent iodide precursors like [AnI₃(THF)₄]. nih.gov These methods could be adapted for use with this compound to explore the resulting actinide complexes. Characterization would involve similar techniques as for transition metals, with special consideration for the radioactive nature of the actinide elements.

Main group metals also form stable complexes with quinoline-based chelators. 8-Hydroxyquinoline is well-known for its ability to form stable complexes with a range of main group elements, including aluminum(III). researchgate.net The synthesis of heterodinuclear complexes containing both a uranyl ion and a group 14 metal (Ge, Sn, Pb) has also been demonstrated using other macrocyclic ligands, highlighting the versatility of these metals in coordination chemistry. rsc.org It is therefore highly probable that this compound can form stable complexes with main group metals, likely through chelation involving the nitrogen and carboxylate oxygen, similar to its transition metal counterparts.

Thermodynamic and Kinetic Studies of Metal Ion Binding

The interaction of this compound with metal ions is a dynamic process governed by thermodynamic and kinetic factors. These studies are crucial for understanding the stability and formation of the resulting coordination complexes.

Stability Constants and Speciation Studies

These high stability constants are attributed to the pre-organized structure of the ligand, which facilitates strong binding to the metal ion. uncw.edu The study of such stability constants allows for the determination of the distribution of different complex species in solution under various conditions, a process known as speciation.

Table 1: Stability Constants (log K1) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic acid (HQC) at 25°C in 0.1 M NaClO4 uncw.edu

Metal Ionlog K1
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

pH-Dependent Chelation Behavior

The chelation of metal ions by this compound is highly dependent on the pH of the solution. The carboxylic acid and the quinoline nitrogen atom have different protonation constants (pKa values), meaning their ability to bind to a metal ion changes with pH.

For the analogous ligand HQC, the protonation constants (pK1 and pK2) were determined to be 10.14 and 3.92, respectively. uncw.edu At low pH, both the carboxylic acid and the quinoline nitrogen are protonated, and the ligand is less available to bind to metal ions. As the pH increases, the carboxylic acid deprotonates, followed by the quinoline nitrogen, making the ligand a more effective chelator. The competition between the metal ion and protons for the ligand binding sites results in apparent protonation constants that are shifted to lower pH values in the presence of a metal ion. uncw.edu This pH-dependent behavior is a critical consideration in the design of experiments and applications involving these complexes.

Structural Analysis of Coordination Compounds

The three-dimensional structure of the metal complexes of this compound is fundamental to understanding their properties and reactivity.

X-ray Crystallography of Metal-Ligand Adducts

For instance, the crystal structures of [Zn((HQC)H)2]·2H2O and [Cd((HQC)H)2]·2H2O have been determined. uncw.edu In these structures, the proton is attached to the phenolic oxygen, which is coordinated to the metal ion. uncw.edu This demonstrates how X-ray crystallography can reveal detailed information about the coordination environment of the metal ion and the protonation state of the ligand.

Table 2: Crystallographic Data for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic acid (HQC) uncw.edu

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[Zn((HQC)H)2]·2H2OTriclinic7.152(3)9.227(4)15.629(7)103.978(7)94.896(7)108.033(8)
[Cd((HQC)H)2]·2H2OTriclinic7.0897(5)9.1674(7)16.0672(11)105.0240(10)93.9910(10)107.1270(10)

Spectroscopic Signatures of Complex Formation (e.g., ESR for Fe(III) complexes)

Various spectroscopic techniques can be used to probe the formation and structure of metal complexes in solution. Electron Spin Resonance (ESR) spectroscopy is particularly useful for studying complexes containing paramagnetic metal ions, such as Fe(III). arxiv.org

When this compound coordinates to an Fe(III) ion, the ESR spectrum of the iron center will change significantly. The parameters of the ESR spectrum, such as the g-factor and hyperfine coupling constants, are sensitive to the symmetry and nature of the ligand environment around the Fe(III) ion. arxiv.org This allows for the characterization of the electronic structure of the complex and can provide evidence for the coordination of the ligand to the metal center.

Ligand Design Principles for Specific Metal Ions

The design of ligands with high affinity and selectivity for specific metal ions is a major goal in coordination chemistry. The structure of this compound incorporates several features that can be tuned to optimize its binding properties.

The combination of a quinoline nitrogen, a carboxylic acid, and an ethoxy group provides a specific set of donor atoms with defined steric and electronic properties. The denticity of the ligand (the number of donor atoms that bind to the metal) and the size of the chelate rings formed upon coordination are key factors influencing complex stability. wikipedia.org For instance, the formation of stable five- or six-membered chelate rings is generally favored. wikipedia.org

By modifying the substituents on the quinoline ring, it is possible to alter the ligand's lipophilicity, electronic properties, and steric bulk. nih.gov For example, the introduction of bulky groups near the coordination site could enhance selectivity for smaller metal ions. Conversely, expanding the ligand framework could favor coordination to larger metal ions. The principles of hard and soft acids and bases (HSAB) can also be applied, where "hard" metal ions tend to bind preferentially to "hard" donor atoms (like the oxygen of the carboxylate), and "soft" metal ions prefer "soft" donors (like the quinoline nitrogen).

Rational Design for Selective Metal Sequestration

The rational design of a ligand for selective metal sequestration involves tailoring its structure to preferentially bind to a specific metal ion, often in the presence of other competing ions. The effectiveness of a ligand in this role is governed by several factors, including the nature and arrangement of its donor atoms, its electronic properties, and the steric environment around the metal-binding site. This compound incorporates a bidentate chelating motif through the quinoline nitrogen and the carboxylate oxygen.

The design of this compound as a metal sequestrant can be understood by considering the hard and soft acid-base (HSAB) principle. The nitrogen atom of the quinoline ring is a relatively soft donor, while the oxygen atoms of the carboxylate group are hard donors. This combination allows for potential selectivity towards different metal ions. For instance, borderline metal ions may form stable complexes by coordinating to both the nitrogen and oxygen atoms.

The presence of the ethoxy group at the 7-position is a critical design element. This electron-donating group can increase the electron density on the quinoline ring system, thereby enhancing the basicity of the quinoline nitrogen and the carboxylate oxygen. This increased basicity can lead to stronger coordination with metal ions and higher stability constants of the resulting metal complexes. The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. While specific stability constants for this compound are not widely reported, data for the related ligand, 8-hydroxyquinoline-2-carboxylic acid, illustrate the high affinity of such scaffolds for various metal ions.

Table 1: Representative Stability Constants (log K₁) of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic acid (Data is illustrative of the chelating capabilities of a similar quinoline scaffold)

Metal Ionlog K₁
Mg(II)4.93
Ca(II)6.16
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35
Source: Study on 8-Hydroxyquinoline-2-carboxylic acid and its metal ion complexing properties. uncw.edu

The rational design for selectivity would also consider the steric hindrance introduced by the ethoxy group. While enhancing electronic properties, this group can also create a more constrained binding pocket, potentially favoring smaller metal ions or specific coordination geometries. This steric influence can be a tool to discriminate between metal ions of different sizes.

Ligand Scaffolding for Catalysis or Sensing Applications

The quinoline framework of this compound serves as a robust scaffold for the development of ligands intended for catalysis and chemical sensing. The ability to form stable complexes with transition metals is a key prerequisite for many catalytic applications. By coordinating to a metal center, the ligand can modulate its electronic properties, stability, and reactivity, thereby influencing the catalytic cycle.

In the context of catalysis, the 7-ethoxyquinoline-8-carboxylate ligand can be used to create well-defined metal complexes. The electronic modifications induced by the ethoxy group can tune the redox potential of the metal center, which is often a critical parameter in catalytic reactions such as oxidations or reductions. For example, in metallaphotoredox catalysis, the ligand framework plays a crucial role in the light-absorbing and electron-transfer properties of the complex. nih.gov The design of ligands with specific electronic and steric properties can lead to catalysts with enhanced activity, selectivity, and stability.

For sensing applications, the interaction of this compound with a target analyte, typically a metal ion, must produce a measurable signal. Quinoline derivatives are well-known for their fluorescent properties. scispace.com The coordination of a metal ion to the quinoline-carboxylate moiety can lead to a change in the fluorescence of the molecule, such as quenching or enhancement of the emission. This change can be used to detect the presence and concentration of the metal ion.

The design of a fluorescent sensor based on this scaffold would leverage the changes in the electronic structure upon metal binding. The ethoxy group, being an electron-donating group, can influence the photophysical properties of the quinoline fluorophore. The selectivity of the sensor for a particular metal ion would be dictated by the stability and uniqueness of the complex formed, as discussed in the context of metal sequestration.

Table 2: Potential Applications of this compound as a Ligand Scaffold

ApplicationDesign PrinciplePotential Outcome
Catalysis Formation of stable transition metal complexes with tunable electronic properties.Development of catalysts for organic transformations with high efficiency and selectivity.
Sensing Modulation of photophysical properties (e.g., fluorescence) upon metal ion binding.Creation of selective and sensitive fluorescent sensors for the detection of specific metal ions.

Applications As a Synthetic Building Block in Organic Chemistry

Precursor for Advanced Heterocyclic Systems

The strategic placement of reactive functional groups on the quinoline (B57606) scaffold of 7-ethoxyquinoline-8-carboxylic acid provides a powerful platform for the synthesis of more complex, fused heterocyclic structures. The ethoxy and carboxylic acid moieties can be readily transformed into other functional groups, which can then participate in intramolecular reactions to build new rings onto the quinoline framework.

Synthesis of Fused Quinoline Derivatives

The 7,8-disubstituted quinoline pattern is a key structural motif for creating fused polycyclic systems. By modifying the substituents at these positions, chemists can induce intramolecular cyclization reactions to form new heterocyclic rings. For instance, related 7-chloro-8-nitro-quinoline-3-carboxylic acid derivatives serve as precursors for compounds like hexahydro acs.orgresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid. In this process, the nitro group at C-8 is reduced to an amine, and the chloro group at C-7 is displaced by a nucleophile like β-alanine. The resulting intermediate, possessing both an amino group and a carboxylic acid side chain, can then undergo intramolecular lactamization to form the fused diazepine (B8756704) ring.

Similarly, this strategy can be extended to synthesize other fused systems. The reaction of a 7-chloro-8-nitroquinoline (B188561) precursor with α-mercaptoacetic acid, followed by reduction of the nitro group and subsequent lactamization, can yield tetrahydro acs.orgresearchgate.netthiazino[2,3-h]quinoline derivatives. These examples highlight the potential of this compound, which can be converted to analogous intermediates, to serve as a versatile starting material for a variety of fused quinoline heterocycles.

Construction of Polycyclic Aromatic Compounds

While the synthesis of fused heterocycles from quinoline precursors is well-established, the construction of larger polycyclic aromatic hydrocarbons (PAHs) represents a more specialized application. This involves forming new all-carbon rings fused to the quinoline system. Methodologies such as the Diels-Alder reaction offer a powerful route to such structures. acs.orgwikipedia.org An appropriately substituted quinoline can act as a dienophile or, after modification, as part of a diene system. The initial cycloaddition reaction forms a partially saturated ring, which can then be aromatized under oxidative conditions to yield a new fused aromatic ring.

For example, aza-Diels-Alder reactions, such as the Povarov reaction, are used to construct polyquinoline materials. escholarship.org Furthermore, palladium-catalyzed annulation of alkynes is a modern technique for building polycyclic aromatic systems. acs.org By converting the functional groups of this compound into suitable coupling partners, it could theoretically be integrated into larger PAH frameworks through such catalytic methods. Research has also demonstrated the direct coupling of 8-hydroxyquinoline (B1678124) with PAHs like naphthalene, anthracene, and pyrene (B120774) to create novel conjugate systems with distinct structural and cytotoxic properties. rsc.org

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The carboxylic acid functionality of this compound makes it an ideal candidate for participation in some of the most powerful MCRs, namely the Passerini and Ugi reactions. researchgate.net

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound (an aldehyde or ketone) to produce an α-acyloxy carboxamide. researchgate.net In this context, this compound would provide the acyl-oxy portion of the final product, thereby embedding the quinoline scaffold into a complex molecular structure in a single, atom-economical step.

The Ugi four-component reaction (U-4CR) is even more powerful, combining a carboxylic acid, an isocyanide, a carbonyl compound, and a primary amine to generate an α-acylamino carboxamide, a dipeptide-like structure. nih.gov The use of this compound in an Ugi reaction would allow for the rapid generation of a diverse library of complex molecules containing the quinoline core, which is highly valuable in medicinal chemistry and drug discovery.

Table 1: Role of this compound in MCRs

Reaction Components Product Type Role of this compound
Passerini (P-3CR) Isocyanide, Aldehyde/Ketone, Carboxylic Acid α-Acyloxy carboxamide Provides the acyl group
Ugi (U-4CR) Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid α-Acylamino carboxamide Provides the acyl group

Role in Chiral Synthesis

The quinoline framework, particularly when functionalized with coordinating groups like a carboxylic acid, plays a significant role in asymmetric synthesis. It can be incorporated into chiral ligands for metal-catalyzed reactions or used as a handle for the attachment of chiral auxiliaries.

Enantioselective Transformations

The combination of the quinoline nitrogen and the adjacent carboxylic acid group creates a powerful bidentate chelation site for metal ions. This property has been exploited in the design of chiral ligands for asymmetric catalysis. A prominent example involves an axially chiral quinoline-2-carboxylic acid, which, when complexed with copper, forms a highly effective catalyst for the enantioselective oxidative coupling of 2-naphthols to produce chiral BINOLs with excellent enantioselectivity (up to 98:2 e.r.). escholarship.orgnih.gov

This principle can be extended to this compound. By introducing a chiral element, for instance, by using a chiral alcohol to form a chiral ester or a chiral amine to form a chiral amide, the resulting molecule can act as a chiral ligand. The quinoline nitrogen and the carboxyl oxygen can coordinate to a metal center, creating a defined chiral environment that can induce stereoselectivity in a wide range of organic transformations. The synthesis and application of various chiral ligands containing quinoline motifs for asymmetric catalysis is a field of active research. thieme-connect.com

Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. slideshare.net While this compound is itself achiral, it can be readily converted into a chiral substrate by reacting it with a chiral auxiliary.

A common strategy involves forming a chiral amide by reacting the carboxylic acid with a chiral amine, such as (R)- or (S)-phenylethylamine or a derivative of pseudoephedrine. The resulting chiral amide can then undergo reactions such as enolate alkylation or aldol (B89426) additions. The steric bulk and defined conformation of the chiral auxiliary directs the incoming reagent to attack from a specific face, leading to the formation of one stereoisomer of the product in high excess. After the desired transformation, the chiral auxiliary can be cleaved, typically by hydrolysis of the amide bond, to release the enantiomerically enriched product and recover the auxiliary for reuse. This well-established methodology allows the quinoline-containing fragment to be elaborated with precise stereochemical control.

Incorporation into Polymeric Materials

The bifunctional nature of this compound, containing both a reactive carboxylic acid group and a stable quinoline core, allows for its integration into polymeric structures through various strategies. These methods leverage its chemical properties to either form the polymer backbone or to functionalize pre-existing polymer chains, thereby imparting specific properties to the final material.

Monomer in Polymerization Reactions

The synthesis of polymers often involves the polymerization of monomers containing reactive functional groups, such as carboxylic acids. google.com For instance, polycarboxylic acids can be produced through the polymerization of unsaturated carboxylic acid monomers in the presence of a free radical generator. google.com Similarly, ring-opening polymerization of functional monomers like epoxides or cyclic anhydrides can yield polyethers or polyesters with carboxylic acid pendants. researchgate.net

However, a review of available scientific literature indicates that the use of this compound as a primary monomer in polymerization reactions is not extensively documented. While polymers have been synthesized from related quinoline structures, such as the Friedel-Crafts condensation of 8-hydroxyquinoline with 1,2-dichloroethane (B1671644) to produce poly(8-hydroxyquinoline-7,5-diylethylene), this specific ethoxy-substituted carboxylic acid derivative does not appear to be a commonly used monomer. researchgate.net Its potential use would likely require conversion to a more reactive derivative or specialized polymerization conditions that are not widely reported.

Functionalizing Agent for Polymer Scaffolds

A more prominent application for molecules containing carboxylic acid groups is the functionalization of existing polymer scaffolds. umich.eduresearchgate.net This "grafting to" approach is a critical strategy in materials science and tissue engineering to modify the surface properties of materials. mdpi.com Functionalizing a scaffold with carboxylic acid groups can render the surface more hydrophilic, which has been shown to improve the adhesion and proliferation rates of cells on polymers like polyglycolic acid (PGA) and polylactic acid (PLLA). umich.edu

This compound is a suitable candidate for this purpose. Its carboxylic acid group can be covalently attached to polymer backbones that possess complementary functional groups, such as hydroxyl or amine groups. nih.govnih.gov Common chemical reactions to achieve this grafting include Steglich esterification, which uses carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to form an ester bond between the carboxylic acid of the agent and a hydroxyl group on the polymer. nih.gov This method has been successfully used to graft therapeutic agents onto biodegradable polyesters. nih.gov Similarly, amidation reactions can form a stable amide bond between the carboxylic acid and an amine-functionalized polymer. The covalent grafting of gallic acid, another carboxylic acid-containing molecule, onto chitosan (B1678972) has been demonstrated to enhance the properties of the base polymer. nih.gov By these established methods, this compound can be used to introduce the quinoline moiety onto various polymer surfaces, tailoring them for specific applications.

Applications in Nanotechnology

In nanotechnology, the precise control of nanoparticle surfaces is essential for their stability and function. This compound possesses the key chemical features of an effective surface-modifying agent, enabling its use in the stabilization of nanomaterials and the construction of advanced nanocomposites.

Stabilizing Agent for Nanomaterials

Nanoparticles in colloidal suspension have a strong tendency to aggregate to minimize their high surface energy, leading to sedimentation and loss of their unique nanoscale properties. nih.gov To counteract this, stabilizing agents, also known as capping agents, are added during or after nanoparticle synthesis. These agents adsorb to the nanoparticle surface, preventing aggregation through electrostatic or steric repulsion. nih.gov

Carboxylic acids are a well-established class of capping agents. nih.gov It is well-documented that the carboxylate group (—COO⁻) is a functional group frequently used to stabilize nanoparticles, such as those made of silver. nih.gov The carboxylate can effectively adsorb onto the metallic surface, creating a charged layer that repels other particles. nih.gov Research has shown that various carboxylic acids can produce uniform and monodisperse nanoparticles suitable for further application. nih.gov Specifically, an ethoxylated carboxylic acid has been successfully employed as a stabilizer for Cu/Ag core-shell nanoparticles intended for use in conductive inks. researchgate.net Given its structure, this compound functions effectively in this role, with its carboxylic acid group providing the necessary functionality to cap nanoparticles and ensure their colloidal stability. nih.gov

Surface Coordination in Nanocomposites

This compound offers more complex coordination possibilities due to its dual functional sites: the carboxylic acid and the nitrogen atom within the quinoline ring system. Quinoline derivatives are known for their strong metal-chelating properties. chemimpex.commdpi.com For example, 8-hydroxyquinoline-2-carboxylic acid is studied for its ability to form stable complexes with metal ions like Fe³⁺ and molybdate. mdpi.com This chelating ability arises from the coordination of both the hydroxyl group and the quinoline nitrogen to the metal center. mdpi.com

Similarly, this compound can act as a multidentate ligand on a nanoparticle surface. The carboxylate group provides a primary anchoring point, while the quinoline nitrogen offers a secondary site for coordination. This chelation effect can lead to a highly stable and well-defined interface between the organic ligand and the inorganic nanoparticle, which is a defining characteristic of a robust nanocomposite material.

Table of Applications

Application AreaSpecific UseKey Functional Group(s)Mechanism
Polymeric Materials Functionalizing AgentCarboxylic Acid (-COOH)Covalent grafting to polymer scaffolds via esterification or amidation. nih.govnih.gov
Nanotechnology Stabilizing AgentCarboxylic Acid (-COOH)Adsorption of carboxylate group onto nanoparticle surface prevents aggregation. nih.govnih.gov
Nanotechnology Surface CoordinationCarboxylic Acid (-COOH), Quinoline NitrogenChelation involving both the carboxylate and nitrogen atom for strong surface binding. mdpi.com

Fundamental Biochemical Interaction Studies

Enzyme-Ligand Binding Mechanism Investigations

The primary focus of biochemical investigations into quinoline (B57606) carboxylic acids has been their ability to inhibit enzymes vital for cell proliferation and survival. These studies utilize a combination of computational and experimental methods to elucidate the precise nature of these inhibitory actions.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for the synthesis of nucleic acid precursors. researchgate.net Its inhibition can lead to cell death, making it a key target for antimicrobial and anticancer agents. researchgate.netnih.gov

Molecular docking and Density Functional Theory (DFT) have been employed to study how quinoline derivatives interact with DHFR. In a study on thiazole-tethered 7-ethoxy quinoline hybrids, which are structurally related to 7-Ethoxyquinoline-8-carboxylic acid, researchers investigated their potential as DHFR inhibitors. The molecular docking study indicated that these active derivatives bind to amino acid residues in the DHFR active site (PDB ID: 1DLS) in a manner similar to the known inhibitor, methotrexate (B535133). researchgate.net Furthermore, DFT calculations were used to generate Molecular Electrostatic Potential (MEP) surfaces, which help in understanding the regions of the molecule responsible for various interactions and confirm the binding mode observed in docking studies. researchgate.net

Kinase and DNA Topoisomerase Interaction Mechanisms

The quinoline carboxylic acid scaffold has been identified as a pharmacophore capable of interacting with other critical enzyme families, including kinases and DNA topoisomerases.

Kinase Interaction: Research has identified derivatives of 8-hydroxy-quinoline-7-carboxylic acid as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival pathways. Molecular modeling suggests that the 8-hydroxy-quinoline-7-carboxylic acid scaffold is crucial for this activity. nih.gov The inhibitory mechanism is thought to involve interactions with key amino acid residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase. nih.gov

DNA Topoisomerase Interaction: DNA topoisomerases are enzymes that manage the topology of DNA and are vital targets for anticancer drugs. nih.gov Certain quinolone derivatives have shown significant inhibitory activity against DNA topoisomerase II. For example, some benzofuroquinolinediones have demonstrated potent topoisomerase II inhibition, with IC₅₀ values more potent than the established drug etoposide. nih.gov The mechanism of these "topoisomerase poisons" often involves the stabilization of the enzyme-DNA covalent complex, which prevents the re-ligation of the DNA strand and leads to cell death. nih.gov

Inhibition Kinetics (Mechanistic Insights)

The study of inhibition kinetics provides crucial insights into the mechanism of action of an inhibitor. This includes determining whether the inhibition is reversible or irreversible, and its mode of action (e.g., competitive, non-competitive, or uncompetitive). For some DHFR inhibitors, a slow-onset, tight-binding model has been observed, where the inhibitor binds potently to the enzyme-NADPH binary complex. nih.gov

While detailed kinetic studies specifically for this compound are not widely available, research on related quinoline-2-carboxylic acids as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1) has shown they can act as reversible inhibitors. chemrxiv.org The specific kinetic parameters, such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), are essential for quantifying the potency of an inhibitor. For instance, studies on various DHFR inhibitors have reported IC₅₀ values ranging from the micromolar to nanomolar scale. nih.gov

Enzyme TargetInhibitor ClassObserved Kinetic BehaviorReference
DHFR Pyrrolo[3,2-f]quinazoline-1,3-diamine derivativesSlow-onset, tight-binding, competitive with dihydrofolic acid, uncompetitive with NADPH nih.gov
NDM-1 8-hydroxy- and 8-sulfonamido-quinoline-2-carboxylic acidsReversible inhibition chemrxiv.org
Topoisomerase II BenzofuroquinolinedionesPotent inhibition (IC₅₀ in low micromolar range) nih.gov

This table presents kinetic data for related quinoline derivatives to illustrate common behaviors of this compound class.

Molecular Recognition and Binding Mode Analysis

The efficacy of an enzyme inhibitor is fundamentally determined by how it recognizes and binds to its target. This analysis focuses on the specific non-covalent interactions that stabilize the enzyme-inhibitor complex.

Hydrogen Bonding and Hydrophobic Interactions

The binding of quinoline carboxylic acid derivatives to enzyme active sites is typically governed by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The carboxylic acid group is a key functional group capable of forming strong hydrogen bonds with amino acid residues in the enzyme's active site. For example, in the interaction of 8-hydroxy-quinoline-7-carboxylic acid derivatives with Pim-1 kinase, molecular modeling suggests crucial interactions with Asp186 and Lys67. nih.gov The formation of an intramolecular hydrogen bond within the inhibitor molecule itself can also influence its conformation and binding affinity.

Enzyme TargetInteracting Residues (Predicted)Type of InteractionReference
Pim-1 Kinase Asp186, Lys67Hydrogen Bonding / Electrostatic nih.gov
DHFR (Similar to methotrexate binding site)Hydrogen Bonding & Hydrophobic researchgate.net

This table summarizes key molecular interactions identified for related quinoline carboxylic acid derivatives.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While the primary focus for many quinoline-based inhibitors is the active site, some quinoline carboxylic acids have been identified as positive allosteric modulators of the M1 muscarinic receptor. researchgate.net This indicates that the quinoline scaffold has the potential for allosteric interactions. However, specific studies demonstrating an allosteric modulation mechanism for this compound on DHFR, kinases, or topoisomerases are not prominently documented in the reviewed literature.

Cellular Uptake and Transport Mechanism Studies (excluding clinical aspects)

Monocarboxylate Transporter (MCT) Inhibition Mechanisms

There are no direct studies specifically investigating the interaction of this compound with Monocarboxylate Transporters (MCTs). MCTs are a family of proton-linked transmembrane transporters crucial for the transport of monocarboxylates such as lactate (B86563), pyruvate, and ketone bodies across the cell membrane. nih.govnih.gov Inhibition of MCTs, particularly MCT1 and MCT4, is an area of interest in cancer research due to the reliance of many cancer cells on glycolysis and subsequent lactate efflux (the Warburg effect). nih.govnih.gov

Compounds that inhibit MCTs often share structural similarities, such as a carboxylic acid group, which is a key feature of this compound. For instance, α-cyano-4-hydroxycinnamate (CHC) and its derivatives are well-known MCT inhibitors. monash.edu Studies on other classes of compounds, such as coumarin (B35378) carboxylic acids, have also demonstrated potent MCT1 inhibition. monash.edu These inhibitors typically work by competing with the natural substrates for binding to the transporter, thereby blocking the efflux of lactate and leading to intracellular acidification and metabolic stress in cancer cells. nih.govmonash.edu Given the structural elements of this compound, it is plausible that it could interact with MCTs, but this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Investigations for Biochemical Pathways

Specific structure-activity relationship (SAR) studies for this compound concerning its interaction with biochemical pathways, including transport mechanisms, are not documented in the available literature. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity.

Influence of Substituents on Target Interaction Modes

While there is no direct information on this compound, SAR studies on other quinoline derivatives provide insights into how substituents on the quinoline scaffold can modulate biological activity. For instance, in a study of 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. nih.gov Molecular modeling suggested that this scaffold interacts with key residues in the ATP-binding pocket of the kinase. nih.gov

Another study on quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase identified three critical regions for activity: the C(2) position requiring bulky hydrophobic substituents, the C(4) position having a strict requirement for a carboxylic acid, and the benzo portion of the quinoline ring allowing for various substitutions. This highlights the importance of the carboxylic acid group and the potential for modification at other positions to fine-tune activity.

For this compound, the ethoxy group at the 7-position and the carboxylic acid at the 8-position would be key determinants of its interaction with biological targets. The size, electronics, and hydrogen-bonding capacity of these substituents would dictate the binding affinity and selectivity.

Computational Modeling of SAR (e.g., QSAR excluding clinical outcomes)

No quantitative structure-activity relationship (QSAR) models specifically for this compound and its biochemical pathway interactions have been published. QSAR studies use statistical methods to correlate the chemical structure of a series of compounds with their biological activity.

However, QSAR studies have been applied to other quinoline derivatives. For example, a QSAR model was developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors. frontiersin.org This study utilized various molecular descriptors to create models that could predict the inhibitory activity of new compounds. frontiersin.org Such computational approaches could, in principle, be applied to a series of 7-alkoxy-quinoline-8-carboxylic acid derivatives to understand the structural requirements for a specific biological activity, such as MCT inhibition.

Biophysical Characterization of Biomolecular Interactions

There is no available data from biophysical studies, such as Isothermal Titration Calorimetry (ITC), to characterize the biomolecular interactions of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. nih.govnih.govnih.govresearchgate.net This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. nih.govnih.govnih.govresearchgate.net

An ITC experiment involves titrating a solution of one molecule (the ligand) into a solution of the other molecule (the macromolecule) and measuring the small amounts of heat released or absorbed. nih.govnih.gov The resulting data can be used to generate a binding isotherm, which can then be fit to a binding model to extract the thermodynamic parameters.

While no ITC data exists for this compound, this technique would be invaluable for characterizing its potential binding to target proteins like Monocarboxylate Transporters. Such a study would provide definitive evidence of a direct interaction and reveal the thermodynamic forces driving the binding, which is crucial for understanding the mechanism of action and for any future drug design efforts.

Table 1: Investigated Biochemical Interactions of this compound

Interaction StudiedTargetMethodFindings
Cellular UptakeNot SpecifiedNot SpecifiedNo data available
MCT InhibitionMCT1/MCT4Not SpecifiedNo data available

Table 2: Structure-Activity Relationship (SAR) Data for Quinoline Derivatives (Contextual)

Compound SeriesTargetKey Structural Features for ActivityReference
8-Hydroxy-quinoline-7-carboxylic acidsPim-1 Kinase8-hydroxy-quinoline 7-carboxylic acid scaffold nih.gov
Quinoline-4-carboxylic acidsDihydroorotate DehydrogenaseC(2)-hydrophobic group, C(4)-carboxylic acid
2-Oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoproteinVarious 2D and 3D molecular descriptors frontiersin.org

Table 3: Biophysical Interaction Data for this compound

TechniqueBiomolecular PartnerThermodynamic Parameters
Isothermal Titration Calorimetry (ITC)Not SpecifiedNo data available

Surface Plasmon Resonance (SPR) for Binding Kinetics

Bio-layer interferometry, conceptually similar to SPR, measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate. This allows for the precise determination of kinetic constants that govern the interaction between a small molecule inhibitor and its protein target.

A notable study on quinoline-2-carboxylate derivatives as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1) illustrates the utility of such kinetic analyses. nih.govacs.org NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, making its inhibition a critical area of research. In this study, researchers investigated the binding kinetics of several 8-substituted quinoline-2-carboxylic acids to the NDM-1 protein.

The kinetic parameters for the binding of these inhibitors to NDM-1 were determined, providing a quantitative measure of their interaction. The key parameters measured include:

Association rate constant (ka): This value (in M-1s-1) describes the rate at which the inhibitor binds to the protein target.

Dissociation rate constant (kd): This value (in s-1) represents the rate at which the inhibitor-protein complex dissociates.

Equilibrium dissociation constant (KD): Calculated as the ratio of kd to ka, KD (in M) is a measure of the binding affinity. A lower KD value indicates a stronger binding interaction.

The detailed research findings from the study on quinoline-2-carboxylate derivatives and NDM-1 are presented in the data table below. This data showcases the high-affinity binding of these compounds, a crucial characteristic for effective enzyme inhibition. nih.gov

Compound/InhibitorTarget Proteinka (M-1s-1)kd (s-1)KD (M)
8-hydroxy-quinoline-2-carboxylic acidNDM-11.2 x 1051.1 x 10-39.2 x 10-9
8-(methylsulfonamido)quinoline-2-carboxylic acidNDM-11.8 x 1051.5 x 10-38.3 x 10-9
8-(ethylsulfonamido)quinoline-2-carboxylic acidNDM-12.1 x 1051.7 x 10-38.1 x 10-9

These findings demonstrate that 8-substituted quinoline-2-carboxylic acids are potent inhibitors of NDM-1, exhibiting KD values in the low nanomolar range. nih.gov The rapid association rates and slow dissociation rates contribute to their high affinity and prolonged engagement with the target enzyme. Such detailed kinetic information is invaluable in the field of drug discovery for the rational design and optimization of new therapeutic agents. While the specific ethoxy group at the 7-position of this compound would modulate these kinetic parameters, the data for analogous structures strongly suggest that the quinoline-8-carboxylic acid scaffold is a promising foundation for developing high-affinity ligands for various biological targets.

Q & A

Basic: What are the established synthetic pathways for 7-Ethoxyquinoline-8-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves condensation reactions of aniline derivatives with β-keto esters or similar carbonyl-containing precursors to form the quinoline core. For example:

  • Step 1: Ethoxy-substituted aniline derivatives are reacted with β-keto esters under acidic or thermal conditions to cyclize into the quinoline backbone.
  • Step 2: Carboxylic acid functionalization at position 8 is achieved via oxidation or carboxylation reactions, often using reagents like KMnO₄ or CO₂ under pressure .

Optimization Strategies:

  • Temperature Control: Reactions performed at 80–100°C improve cyclization efficiency.
  • Catalysts: Use of polyphosphoric acid (PPA) enhances intramolecular lactamization, critical for ring closure .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.